Hsd17B13-IN-90

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

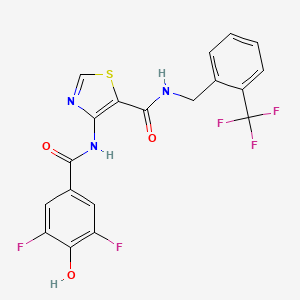

Molecular Formula |

C19H12F5N3O3S |

|---|---|

Molecular Weight |

457.4 g/mol |

IUPAC Name |

4-[(3,5-difluoro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C19H12F5N3O3S/c20-12-5-10(6-13(21)14(12)28)17(29)27-16-15(31-8-26-16)18(30)25-7-9-3-1-2-4-11(9)19(22,23)24/h1-6,8,28H,7H2,(H,25,30)(H,27,29) |

InChI Key |

LXHNQQFWUDZRPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=C(N=CS2)NC(=O)C3=CC(=C(C(=C3)F)O)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Hsd17B13-IN-90: A Novel Inhibitor for Liver Disease Research

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at the discovery and synthesis of Hsd17B13-IN-90, a potent and selective inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 13 (HSD17B13). The emergence of HSD17B13 as a therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) has spurred the development of novel chemical probes to investigate its biological functions and therapeutic potential.

This compound, also referred to as compound 4 in patent literature, has been identified as a significant research tool in this endeavor. This guide will detail the scientific rationale behind its discovery, its chemical synthesis, and the experimental protocols used for its characterization.

Discovery of this compound: Targeting a Genetically Validated Pathway

The discovery of this compound is rooted in human genetic studies that identified loss-of-function variants in the HSD17B13 gene. These genetic variations were found to be protective against the progression of chronic liver diseases, including NAFLD and NASH. This provided a strong rationale for the development of small molecule inhibitors that could mimic this protective effect by targeting the enzymatic activity of the HSD17B13 protein.

This compound was developed by Inipharm and is described in the patent WO2022103960.[1] It is a potent inhibitor of HSD17B13, with a reported IC50 of less than 0.1 μM for Estradiol in biochemical assays.[1][2] The discovery process likely involved high-throughput screening of compound libraries followed by medicinal chemistry efforts to optimize potency and selectivity.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Compound Name | Target | IC50 (Estradiol) | Patent Reference |

| This compound (Compound 4) | 17β-Hydroxysteroid Dehydrogenase Type 13 (HSD17B13) | < 0.1 μM | WO2022103960 |

Synthesis of this compound

The chemical synthesis of this compound, with the chemical name (3S)-1-(4-(2,6-dichlorophenoxy)piperidin-1-yl)-3-((4-(trifluoromethyl)benzyl)amino)propan-1-one, is detailed in patent WO2022103960. The synthesis is a multi-step process that involves the formation of key intermediates.

DOT Script for the Synthesis of this compound

Caption: Synthetic pathway of this compound.

Experimental Protocols

The characterization of this compound involved a series of key experiments to determine its potency and selectivity.

HSD17B13 Inhibition Assay

The inhibitory activity of this compound was assessed using a biochemical assay that measures the enzymatic activity of HSD17B13. A common method involves using a recombinant human HSD17B13 enzyme and a substrate such as estradiol. The conversion of the substrate to its product is monitored, often using techniques like liquid chromatography-mass spectrometry (LC/MS). The IC50 value is then determined by measuring the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

DOT Script for HSD17B13 Inhibition Assay Workflow

Caption: Workflow for HSD17B13 inhibition assay.

Signaling Pathway Context

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. While its precise physiological role is still under investigation, it is believed to be involved in lipid metabolism. Inhibition of HSD17B13 is hypothesized to modulate lipid homeostasis and reduce the cellular stress and inflammation associated with the progression of liver disease.

DOT Script for a Simplified HSD17B13 Signaling Context

Caption: Simplified role of HSD17B13 and its inhibition.

The discovery and availability of selective inhibitors like this compound are critical for advancing our understanding of HSD17B13's role in health and disease. These chemical tools will be instrumental in validating HSD17B13 as a therapeutic target and in the development of novel treatments for chronic liver diseases.

References

The Potent and Selective Inhibition of Hsd17B13 by BI-3231: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Hsd17B13-IN-90: Publicly available scientific literature and databases do not contain information on a compound designated "this compound". This technical guide will therefore focus on a well-characterized, potent, and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), BI-3231 , which serves as a critical tool for studying the function of this enzyme.

Introduction to HSD17B13 as a Therapeutic Target

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It belongs to the HSD17B family of NAD(P)H/NAD(P)+-dependent oxidoreductases that are involved in the metabolism of steroids, fatty acids, and bile acids.[3] Genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This protective effect has positioned HSD17B13 as a promising therapeutic target for these conditions. Inhibition of HSD17B13 is hypothesized to mimic the protective effects of these genetic variants.

BI-3231: A Potent and Selective HSD17B13 Inhibitor

BI-3231 is a novel, potent, and selective small-molecule inhibitor of HSD17B13. It was identified through high-throughput screening and subsequent optimization.[4] BI-3231 serves as a valuable chemical probe to investigate the biological functions of HSD17B13 and to explore its potential as a therapeutic target.

Mechanism of Action

BI-3231 exhibits a unique, NAD+-dependent binding to HSD17B13.[5] Its binding and inhibitory activity are significantly enhanced in the presence of the cofactor NAD+.[4][5] Mechanistic studies have revealed an uncompetitive mode of inhibition with respect to NAD+, indicating that BI-3231 preferentially binds to the HSD17B13-NAD+ complex.[5]

Quantitative Data for BI-3231

The following tables summarize the key quantitative data for BI-3231, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of BI-3231

| Parameter | Species | Value | Assay Type |

| IC50 | Human | 1 nM[6] | Enzymatic |

| IC50 | Mouse | 13 nM[6] | Enzymatic |

| Ki | Human | 0.7 nM[5] | Enzymatic |

| IC50 | Human | 11 nM | Cellular (HEK293)[5] |

Table 2: Selectivity of BI-3231

| Off-Target | Species | IC50 | Notes |

| HSD17B11 | Human | >10,000 nM[5] | Closest phylogenetic homolog |

Table 3: Physicochemical and Pharmacokinetic Properties of BI-3231

| Property | Value |

| Molecular Weight | 380.4 g/mol |

| Solubility (DMSO) | Good |

| Permeability | Good |

| Metabolic Stability (Human and Mouse Hepatocytes) | Medium |

| In Vivo Clearance | Rapid |

Key Experimental Protocols

HSD17B13 Enzymatic Inhibition Assay

This protocol describes a method to determine the in vitro potency of inhibitors against recombinant HSD17B13.

Materials:

-

Recombinant full-length human HSD17B13 (e.g., expressed in HEK293 cells)

-

Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20[4]

-

Substrate: Estradiol

-

Cofactor: NAD+

-

Test Inhibitor (e.g., BI-3231) dissolved in DMSO

-

Detection Method: MALDI-TOF Mass Spectrometry[4] or a luminescence-based assay to detect NADH production.

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 1536-well assay plate, add 50 nL of the diluted inhibitor or DMSO (for control wells).[4]

-

Add recombinant HSD17B13 enzyme to the wells.

-

Initiate the enzymatic reaction by adding a mixture of the substrate (estradiol) and cofactor (NAD+).

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction.

-

Analyze the product formation (estrone) using MALDI-TOF MS or quantify NADH production using a suitable detection kit.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular HSD17B13 Inhibition Assay

This protocol outlines a method to assess the activity of inhibitors in a cellular context using HEK293 cells overexpressing HSD17B13.

Materials:

-

HEK293 cells stably overexpressing human HSD17B13

-

Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin, and streptomycin

-

Substrate: Estradiol

-

Test Inhibitor (e.g., BI-3231) dissolved in DMSO

-

Cell Viability Reagent (e.g., CellTiter-Glo)

-

Detection Method: Luminescence or Mass Spectrometry

Procedure:

-

Seed the HSD17B13-overexpressing HEK293 cells in a 96-well or 384-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control) for a defined period.

-

Add the substrate (estradiol) to the cell culture medium.

-

Incubate for a specific time to allow for cellular metabolism.

-

Collect the cell supernatant or lysate.

-

Measure the amount of the product (estrone) formed using a suitable analytical method like LC-MS/MS.

-

In a parallel plate, assess cell viability using a reagent like CellTiter-Glo to exclude cytotoxic effects of the inhibitor.

-

Calculate the percent inhibition and determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

HSD17B13 in Hepatic Lipid Metabolism

HSD17B13 plays a role in hepatic lipid metabolism, and its expression is regulated by key transcription factors. Liver X receptor α (LXRα) induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which in turn directly upregulates the transcription of the HSD17B13 gene.[7][8] Conversely, Peroxisome Proliferator-Activated Receptor-α (PPARα), a key regulator of fatty acid oxidation, appears to suppress HSD17B13 expression.[7]

Experimental Workflow for Inhibitor Characterization

The characterization of a novel HSD17B13 inhibitor like BI-3231 follows a structured workflow, from initial screening to in vivo evaluation.

References

- 1. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. opnme.com [opnme.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

HSD17B13-IN-90: A Potent Inhibitor of a Key Player in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HSD17B13-IN-90, a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that has emerged as a critical regulator of hepatic lipid metabolism.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and its progression to more severe forms like non-alcoholic steatohepatitis (NASH), cirrhosis, and even hepatocellular carcinoma.[2][3][4] This makes HSD17B13 a compelling therapeutic target for these prevalent liver diseases. This compound represents a significant pharmacological tool for investigating the therapeutic potential of HSD17B13 inhibition.

Core Concepts: The Role of HSD17B13 in Lipid Metabolism

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[5][6] Its expression is upregulated in the livers of patients with NAFLD.[7] The enzyme is localized to the surface of lipid droplets within hepatocytes and is thought to play a role in regulating the size and number of these lipid stores.[2]

The precise molecular function of HSD17B13 is still under investigation, but it is known to catalyze the conversion of various substrates, including estradiol and retinol.[1][2] Its involvement in lipid metabolism is linked to key regulatory pathways. For instance, the expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[2][8] This suggests that HSD17B13 may be part of a feedback loop that contributes to hepatic lipid accumulation.[8]

This compound: A Potent and Specific Inhibitor

This compound is a small molecule inhibitor of HSD17B13. Its development provides a valuable tool for probing the function of this enzyme and for assessing the therapeutic potential of its inhibition.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Substrate | Source |

| IC50 | <0.1 µM | Estradiol | [9] |

This potent inhibitory activity against the conversion of estradiol highlights the potential of this compound as a chemical probe to study the enzymatic function of HSD17B13.

Signaling Pathway and Mechanism of Action

The precise mechanism through which HSD17B13 inhibition by this compound impacts lipid metabolism is an active area of research. Based on the known functions of HSD17B13, inhibition is hypothesized to interrupt the pathological accumulation of lipids in hepatocytes. The following diagram illustrates the proposed signaling pathway and the point of intervention for an HSD17B13 inhibitor.

Caption: Proposed signaling pathway of HSD17B13 and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of HSD17B13 inhibitors can be found in the scientific literature and patent filings. A general workflow for evaluating a novel HSD17B13 inhibitor is outlined below.

HSD17B13 Enzyme Inhibition Assay

This assay is fundamental to determining the potency of an inhibitor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Substrate (e.g., Estradiol or Leukotriene B4)

-

Cofactor (NAD+)

-

Test compound (e.g., this compound)

-

Assay buffer

-

Detection system (e.g., mass spectrometry to measure product formation)

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, combine the recombinant HSD17B13 enzyme, assay buffer, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding the substrate and cofactor.

-

Incubate the reaction for a defined period at a controlled temperature.

-

Stop the reaction.

-

Quantify the amount of product formed using a suitable detection method.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram illustrates the general workflow for an HSD17B13 inhibition assay.

Caption: General workflow for an in vitro HSD17B13 enzyme inhibition assay.

Conclusion and Future Directions

This compound is a potent and valuable research tool for elucidating the role of HSD17B13 in lipid metabolism and the pathogenesis of liver diseases. Its high potency makes it suitable for in vitro studies to dissect the molecular mechanisms regulated by HSD17B13. Further research is warranted to evaluate its efficacy and safety in preclinical in vivo models of NAFLD and NASH. The development of such inhibitors paves the way for potential new therapeutic strategies for a range of chronic liver conditions. The ongoing clinical development of other HSD17B13 inhibitors, such as the RNAi therapeutic GSK4532990, underscores the significant interest in this target for the treatment of liver disease.[3][10]

References

- 1. genecards.org [genecards.org]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. primarysourceai.substack.com [primarysourceai.substack.com]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. GSK4532990 for Steatohepatitis in Adults With Alcohol-related Liver Disease [clinicaltrials.cedars-sinai.edu]

Hsd17B13-IN-90 and Non-Alcoholic Fatty Liver Disease (NAFLD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health burden, with a substantial number of patients progressing to the more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Genetic validation has identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a compelling therapeutic target for NAFLD and NASH. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of liver disease. This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. This technical guide focuses on the preclinical data and methodologies related to small molecule inhibitors of HSD17B13 developed by Inipharm, likely encompassing the internal designation Hsd17B13-IN-90, with a specific focus on the publicly disclosed compounds INI-678 and INI-822. These inhibitors have demonstrated potent and selective activity, leading to promising results in preclinical models of NAFLD/NASH, including reductions in key fibrosis markers.

Introduction to HSD17B13 in NAFLD

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] While its precise physiological function is still under investigation, it is understood to be involved in the metabolism of steroids, bioactive lipids, and retinol.[3][4] Genome-wide association studies (GWAS) have robustly linked loss-of-function variants of HSD17B13 to protection against the progression of NAFLD to NASH, fibrosis, and hepatocellular carcinoma.[5] This genetic evidence provides a strong rationale for the therapeutic inhibition of HSD17B13 as a strategy to mitigate liver damage in patients with NAFLD.

Mechanism of Action and Signaling Pathway

The expression of HSD17B13 is regulated by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipid metabolism. The proposed signaling pathway involves the induction of HSD17B13 expression in hepatocytes, leading to its localization on lipid droplets where it exerts its enzymatic activity. Inhibition of HSD17B13 is hypothesized to modulate lipid metabolism and reduce lipotoxicity, thereby preventing the inflammatory and fibrotic processes that drive NASH progression.

Caption: Proposed signaling pathway of HSD17B13 and the mechanism of its inhibition.

Preclinical Data for Inipharm's HSD17B13 Inhibitors

While "this compound" is not a publicly available designation, Inipharm has disclosed preclinical data for its small molecule inhibitors, INI-678 and INI-822. These compounds are potent and selective inhibitors of HSD17B13.

In Vitro Efficacy

| Compound | Assay | Model | Key Findings | Reference |

| INI-678 | Enzyme Inhibition | Biochemical Assay | Low nM potency | [3] |

| Selectivity | Off-target Panel | No inhibition of other HSD17B family members or other enzymes and receptors | [3] | |

| Anti-fibrotic Activity | 3D Human "Liver-on-a-Chip" (Hepatocytes, Kupffer cells, Stellate cells) | ↓ 35.4% in α-Smooth Muscle Actin (αSMA) (p<0.0001) | [3] | |

| ↓ 42.5% in Collagen Type 1 (p<0.0001) | [3] | |||

| INI-822 | Enzyme Inhibition | Biochemical Assay | Low nM potency | [4] |

| Selectivity | Biochemical Assays | >100-fold selectivity over other HSD17B family members | [4] | |

| Anti-fibrotic Activity | 3D Human "Liver-on-a-Chip" | ↓ up to 45% in αSMA | [1] | |

| ↓ up to 42% in Collagen Type 1 | [1] | |||

| Exemplified Compound | Enzyme Inhibition | LC/MS-based estrone detection | IC50 ≤ 0.1 µM | [6] |

In Vivo Efficacy

| Compound | Animal Model | Diet | Key Findings | Reference |

| INI-822 | Zucker Obese Rats | - | ↑ 79-fold in the HSD17B13 substrate, 12-HETE | [1] |

| INI-822 | Rats | High-fat, choline-deficient | Statistically significant ↓ in Alanine Aminotransferase (ALT) | |

| Statistically significant ↑ in hepatic phosphatidylcholine (PC) levels | ||||

| ↑ in levels of HSD17B13 lipid substrates | ||||

| INI-822 | Sprague-Dawley Rats | Choline-deficient, amino acid-defined, high-fat (CDAA-HFD) | Dose-dependent ↓ in plasma PCs containing EPA and DHA | [7] |

| Mean ED50 of 5.6 mg/kg across multiple substrates and products | [7] |

Experimental Protocols

3D Human "Liver-on-a-Chip" Model for Anti-Fibrotic Activity

This assay utilizes a microphysiological system to co-culture primary human hepatocytes, Kupffer cells, and stellate cells, creating a 3D liver microtissue that mimics the cellular interactions in the human liver.

Caption: Experimental workflow for the 3D "Liver-on-a-Chip" assay.

Methodology:

-

Cell Culture: Primary human hepatocytes, Kupffer cells, and stellate cells are co-cultured in a microphysiological system (e.g., CN Bio's PhysioMimix OOC).[4][8]

-

NASH Induction: The liver microtissues are maintained in a high-fat medium to induce a NASH-like phenotype characterized by steatosis, inflammation, and fibrosis.[3]

-

Inhibitor Treatment: The cultures are treated with the HSD17B13 inhibitor (e.g., INI-822 at concentrations of 1 µM and 5 µM) for a period of 16 days.[4]

-

Endpoint Analysis: Following treatment, the microtissues are fixed and analyzed by immunohistochemistry for key fibrosis markers, including α-smooth muscle actin (αSMA) and collagen type 1.[3][4]

In Vivo Assessment in Rat Models of NAFLD

Rodent models are employed to evaluate the in vivo efficacy and pharmacodynamic effects of HSD17B13 inhibitors.

References

- 1. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]

- 2. inipharm.com [inipharm.com]

- 3. businesswire.com [businesswire.com]

- 4. inipharm.com [inipharm.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. Inipharm presents new HSD17B13 inhibitors | BioWorld [bioworld.com]

- 7. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]

- 8. cn-bio.com [cn-bio.com]

Hsd17B13-IN-90: A Potent Inhibitor of HSD17B13 Enzymatic Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Emerging evidence from human genetic studies has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][4][5] These findings suggest that the enzymatic activity of HSD17B13 plays a role in the pathogenesis of liver disease, making it a promising therapeutic target.[4][5][6] Hsd17B13-IN-90 is a potent inhibitor of HSD17B13 and serves as a critical tool for investigating the enzyme's function and its potential as a drug target. This guide provides a comprehensive overview of the effect of this compound on HSD17B13 enzymatic activity, including quantitative data, detailed experimental protocols, and relevant pathway diagrams.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory effect of this compound on HSD17B13 enzymatic activity has been quantified to determine its potency. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Compound | Target Enzyme Concentration | IC50 | Application |

| This compound | 50 nM HSD17B13 | 0.01 μM | Nonalcoholic fatty liver disease (NAFLD) research |

Table 1: Inhibitory potency of this compound against HSD17B13.[7]

Experimental Protocols

To accurately assess the inhibitory effect of this compound on HSD17B13, specific and validated enzymatic assays are required. Below are detailed methodologies for key experiments.

Recombinant HSD17B13 Expression and Purification

Objective: To produce purified, active HSD17B13 enzyme for use in in vitro inhibition assays.

Methodology:

-

Expression System: Recombinant human HSD17B13 with a purification tag (e.g., His6-tag) is expressed in an appropriate system, such as Sf9 insect cells using a baculoviral expression system.[8][9]

-

Purification: The expressed enzyme is purified from cell lysates using affinity chromatography (e.g., metal affinity purification for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.[8][9]

-

Quality Control: The purity and concentration of the recombinant protein are determined using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).

HSD17B13 Enzymatic Activity Assays

HSD17B13 is known to catalyze the NAD+-dependent oxidation of various substrates, including steroids and retinols.[1][4] The enzymatic activity can be measured by monitoring the production of NADH or the specific product.

Principle: This assay measures the amount of NADH produced in the enzymatic reaction. The NADH is then used in a coupled reaction to generate a luminescent signal that is proportional to the HSD17B13 activity.

Protocol:

-

Prepare an assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20).[8]

-

In a 384-well plate, add the following components:

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 1 hour).[10]

-

Add an equal volume of NADH-Glo detection reagent (Promega, G9061).[10]

-

Incubate for an additional hour to allow the luminescent signal to develop.[10]

-

Measure the luminescence using a multi-mode plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Principle: This assay measures the conversion of all-trans-retinol to all-trans-retinaldehyde by HSD17B13 in a cell-based system. The retinoids are then extracted and quantified by high-performance liquid chromatography (HPLC).[4]

Protocol:

-

Seed HEK293 cells in triplicate and transiently transfect them with a plasmid expressing HSD17B13 or an empty vector control.[4]

-

After 24-48 hours, treat the cells with varying concentrations of this compound.

-

Add all-trans-retinol (e.g., 2 or 5 µM) to the culture medium and incubate for 6 to 8 hours.[4]

-

Harvest the cells, lyse them, and extract the retinoids.

-

Separate and quantify retinaldehyde and retinoic acid using normal-phase HPLC with retinoid standards.[4]

-

Normalize the retinoid levels to the total protein concentration of the cell lysate.

-

Determine the inhibitory effect of this compound by comparing the amount of product formed in treated versus untreated cells.

Principle: This method directly measures the conversion of a substrate to its oxidized product by HSD17B13 using RapidFire mass spectrometry (RF-MS).[8][9]

Protocol:

-

Set up the enzymatic reaction as described in the NADH-Glo assay, containing the enzyme, NAD+, substrate, and inhibitor.

-

After incubation, quench the reaction.

-

Analyze the samples using an RF-MS system to quantify the amount of substrate and product.

-

The enzymatic activity is determined by the rate of product formation.

-

Calculate the IC50 of this compound based on the reduction in product formation at different inhibitor concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed role of HSD17B13 in liver pathophysiology and a general workflow for screening HSD17B13 inhibitors.

Caption: Proposed role of HSD17B13 in liver steatosis and the inhibitory action of this compound.

Caption: General workflow for the discovery and characterization of HSD17B13 inhibitors.

Conclusion

This compound is a potent and valuable chemical probe for studying the enzymatic function of HSD17B13. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to investigate the role of HSD17B13 in liver disease and to discover and characterize novel inhibitors. The continued exploration of HSD17B13 biology, aided by potent inhibitors like this compound, holds significant promise for the development of new therapeutics for chronic liver diseases.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.origene.com [cdn.origene.com]

- 3. origene.com [origene.com]

- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. enanta.com [enanta.com]

- 9. enanta.com [enanta.com]

- 10. academic.oup.com [academic.oup.com]

In Vitro Characterization of HSD17B13 Inhibitors: A Technical Guide

Note: Publicly available data for a specific inhibitor designated "Hsd17B13-IN-90" could not be located. This guide provides a comprehensive overview of the typical in vitro characterization process for inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a key therapeutic target in liver disease. The methodologies and data presentation are based on published findings for other HSD17B13 inhibitors.

Introduction to HSD17B13

17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and alcoholic liver disease.[1][3][4] This protective effect has established HSD17B13 as a promising therapeutic target for the treatment of liver ailments.[3][5][6] The enzyme is known to catalyze the conversion of 17-ketosteroids to 17β-hydroxysteroids and also exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][7] Inhibition of HSD17B13's enzymatic activity is hypothesized to slow or prevent the progression of liver diseases.[5]

Quantitative Data for HSD17B13 Inhibitors

The in vitro potency of HSD17B13 inhibitors is typically determined through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric. Below is a summary of reported data for representative HSD17B13 inhibitors.

| Compound ID | Assay Type | Substrate | IC50 (nM) | Reference |

| BI-3231 | Biochemical | Estradiol | 4 | [8][9] |

| Compound 1 (BI-3231 Precursor) | Biochemical | Estradiol | 1400 | [8][9] |

| INI-822 | Biochemical | Multiple Substrates | Low nM | [10] |

| Compound 1 (Fluorophenol-containing) | Biochemical | β-estradiol or LTB4 | Reasonably Potent | [11] |

| Compound 2 (Benzoic acid) | Biochemical | β-estradiol or LTB4 | Reasonably Potent | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of HSD17B13 inhibitors.

Recombinant Human HSD17B13 Enzyme Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.

Objective: To determine the IC50 value of a test compound against recombinant human HSD17B13.

Materials:

-

Recombinant human HSD17B13 protein

-

Substrate: β-estradiol or Leukotriene B4 (LTB4)[11]

-

Cofactor: NAD+[11]

-

Assay Buffer

-

Test compounds (e.g., this compound)

-

Detection reagent to measure NADH production (e.g., luminescence-based)[12]

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the recombinant HSD17B13 enzyme to the wells of the assay plate.

-

Add the test compound dilutions to the respective wells.

-

Initiate the enzymatic reaction by adding the substrate (e.g., β-estradiol) and cofactor (NAD+).

-

Incubate the plate at a controlled temperature for a specified time.

-

Stop the reaction.

-

Measure the production of NADH, which is indicative of enzyme activity.

-

Calculate the percent inhibition for each compound concentration relative to controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based HSD17B13 Inhibition Assay

This assay evaluates the ability of a compound to inhibit HSD17B13 activity within a cellular context.

Objective: To measure the potency of a test compound in a cellular environment.

Materials:

-

Hepatocyte-derived cell line (e.g., HepG2 or primary human hepatocytes) overexpressing HSD17B13.[13]

-

Cell culture medium and reagents.

-

Substrate that can be metabolized by the cells.

-

Test compounds.

-

Lysis buffer.

-

Analytical method to quantify substrate and metabolite levels (e.g., LC-MS/MS).

Procedure:

-

Seed the HSD17B13-overexpressing cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of the test compound.

-

Add the substrate to the cell culture medium.

-

Incubate for a period to allow for substrate metabolism.

-

Collect the cell lysates and/or culture supernatant.

-

Quantify the levels of the substrate and its metabolite using a suitable analytical method.

-

Calculate the inhibition of metabolite formation at each compound concentration.

-

Determine the IC50 value from the dose-response curve.

Target Engagement and Selectivity Assays

Objective: To confirm direct binding to HSD17B13 and assess selectivity against other enzymes.

-

Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular environment by measuring the thermal stabilization of HSD17B13 upon compound binding.

-

Selectivity Profiling: The inhibitor should be tested against other members of the HSD17B family and a broader panel of off-target proteins to ensure selectivity and minimize potential side effects.[10]

Visualizations

Experimental Workflow

Caption: In Vitro Characterization Workflow for HSD17B13 Inhibitors.

HSD17B13 Signaling Pathway Context

Caption: HSD17B13 Regulation and Pathophysiological Role in the Liver.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. primarysourceai.substack.com [primarysourceai.substack.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]

- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. inipharm.com [inipharm.com]

- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. origene.com [origene.com]

- 13. Associations of Hydroxysteroid 17-beta Dehydrogenase 13 Variants with Liver Histology in Chinese Patients with Metabolic-associated Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of HSD17B13 Inhibition: A Technical Overview for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-β dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[1][2] This whitepaper provides an in-depth technical guide to the preclinical studies that have explored the therapeutic potential of inhibiting HSD17B13. While information on a specific small molecule inhibitor, "Hsd17B13-IN-90," is not publicly available, this document synthesizes the wealth of data from preclinical models utilizing genetic knockouts and antisense oligonucleotides (ASOs) to silence Hsd17b13 expression. The following sections detail the quantitative outcomes of these studies, the experimental protocols employed, and visual representations of the relevant biological pathways and experimental workflows.

The Role of HSD17B13 in Liver Pathophysiology

HSD17B13 is a member of the 17-β hydroxysteroid dehydrogenase superfamily, which is involved in various metabolic processes.[3][4] Its expression is largely restricted to hepatocytes.[5][6][7] The enzyme is localized to the surface of lipid droplets and is believed to play a role in lipid metabolism.[1][3][4] Overexpression of HSD17B13 in cellular and animal models has been shown to increase the number and size of lipid droplets.[1][8] Mechanistically, HSD17B13 is thought to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][9] Dysregulation of retinoid metabolism in the liver is linked to the pathogenesis of NAFLD.

The expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[1][7] This suggests a role for HSD17B13 in a positive feedback loop that promotes lipid accumulation in the liver.[4]

Signaling Pathway of HSD17B13 in Hepatocytes

Caption: HSD17B13 expression, transcriptionally regulated by LXR-α and SREBP-1c, leads to protein localization on lipid droplets where it catalyzes the conversion of retinol to retinaldehyde and promotes lipogenesis.

Preclinical Evidence for HSD17B13 Inhibition

Preclinical investigations have primarily relied on two main strategies to probe the therapeutic effects of HSD17B13 inhibition: genetic deletion (knockout mice) and targeted knockdown using antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs).

In Vitro Studies

-

Primary Hepatocytes: In vitro studies using primary hepatocytes have demonstrated that ASOs targeting Hsd17b13 can achieve potent and specific knockdown of gene expression.[10]

In Vivo Studies in Murine Models of NASH

A significant body of preclinical work has been conducted in mouse models designed to recapitulate the features of human NASH.

-

High-Fat Diet (HFD) Models: In mice fed a high-fat diet, shRNA-mediated knockdown of Hsd17b13 resulted in a notable improvement in hepatic steatosis.[11] This was accompanied by a reduction in serum alanine aminotransferase (ALT) levels and markers of liver fibrosis.[11]

-

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Models: The CDAHFD model induces a more advanced NASH phenotype with significant fibrosis. In this model, therapeutic administration of an Hsd17b13 ASO led to a significant, dose-dependent reduction in hepatic Hsd17b13 gene expression.[10] While the ASO treatment had a modulatory effect on hepatic steatosis, it did not significantly impact hepatic fibrosis in this advanced model.[10]

-

Genetic Knockout Models: Interestingly, studies on Hsd17b13 whole-body knockout mice have yielded some conflicting results compared to human genetic data. In some mouse studies, Hsd17b13 deficiency did not replicate the protective effects observed in humans and, in some dietary conditions, even led to increased body and liver weight.[5][6] These findings underscore potential species-specific differences in HSD17B13 function.[5]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies on HSD17B13 inhibition.

Table 1: In Vitro Efficacy of Hsd17b13 ASO

| Cell Type | Treatment | Outcome | Result | Reference |

| Primary Hepatocytes | Hsd17b13 ASO | Gene Knockdown | Strong and specific | [10] |

Table 2: In Vivo Efficacy of HSD17B13 Inhibition in Murine Models

| Model | Treatment | Duration | Key Outcomes | Results | Reference |

| High-Fat Diet (HFD) | shRNA-mediated knockdown | Not Specified | Hepatic Steatosis, Serum ALT, Fibrosis Markers (e.g., Timp2) | Markedly improved, Decreased, Decreased | [11] |

| CDAHFD | Hsd17b13 ASO | Not Specified | Hepatic Hsd17b13 mRNA, Hepatic Steatosis, Hepatic Fibrosis | Significant, dose-dependent reduction, Modulatory effect, No significant effect | [10] |

| HFD and Western Diet | Hsd17b13 Knockout | Up to 10 months | Body Weight, Liver Weight, Hepatic Triglycerides, Inflammation, Fibrosis | No difference from wild-type | [5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

In Vitro ASO Efficacy Testing

-

Cell Culture: Primary hepatocytes are isolated from mice and cultured under standard conditions.

-

ASO Transfection: Cells are transfected with varying concentrations of Hsd17b13 ASO or a control ASO.

-

Gene Expression Analysis: After a specified incubation period, total RNA is extracted from the cells. The expression of Hsd17b13 and other relevant genes is quantified using quantitative real-time PCR (qRT-PCR).

In Vivo Murine Studies

-

Animal Models:

-

High-Fat Diet (HFD) Model: C57BL/6J mice are fed a diet with a high percentage of calories from fat for a specified duration to induce obesity and hepatic steatosis.

-

CDAHFD Model: C57BL/6J mice are fed a choline-deficient, L-amino acid-defined, high-fat diet to induce steatohepatitis and fibrosis.

-

-

Therapeutic Administration:

-

ASOs: Administered via subcutaneous or intraperitoneal injections at specified doses and frequencies.

-

shRNA: Delivered using adeno-associated virus (AAV) vectors, typically via intravenous injection, to achieve liver-specific knockdown.

-

-

Outcome Assessments:

-

Histopathology: Liver tissue is collected, fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for evaluation of fibrosis.

-

Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) are measured. Hepatic triglyceride content is quantified.

-

Gene Expression Analysis: RNA is isolated from liver tissue for qRT-PCR analysis of Hsd17b13 and genes involved in inflammation and fibrosis.

-

Experimental Workflow for Preclinical ASO Studies

Caption: A typical preclinical workflow for evaluating an HSD17B13-targeting ASO, starting with in vitro validation of knockdown followed by in vivo efficacy testing in a relevant disease model.

Conclusion and Future Directions

The preclinical data landscape for HSD17B13 inhibition presents a compelling, albeit complex, picture. While human genetics strongly support HSD17B13 as a therapeutic target for chronic liver diseases, the translation to murine models has not been entirely straightforward, highlighting potential inter-species differences.[3][5] Nevertheless, therapeutic knockdown of Hsd17b13 using ASOs and shRNAs has demonstrated beneficial effects on steatosis and liver injury markers in preclinical models.[10][11] These findings have paved the way for clinical trials of HSD17B13-targeting RNAi therapeutics, such as ARO-HSD (GSK4532990).[12][13]

Future preclinical research should focus on:

-

Developing humanized mouse models that more accurately reflect the role of human HSD17B13 in liver disease.

-

Investigating the efficacy of HSD17B13 inhibitors in combination with other therapeutic agents for NASH.

-

Elucidating the precise biochemical functions of HSD17B13 and the downstream consequences of its inhibition.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. primarysourceai.substack.com [primarysourceai.substack.com]

- 13. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Hsd17B13 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific in vivo dosage or protocol information for the compound designated "Hsd17B13-IN-90" is publicly available in peer-reviewed literature or patent databases. The following application notes and protocols are based on data from publicly available studies of other potent and selective 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors, such as BI-3231, and are intended to serve as a representative guide. Researchers should conduct independent dose-finding and toxicology studies for their specific inhibitor, including this compound.

Introduction to HSD17B13 Inhibition

17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cirrhosis.[1][2] This makes HSD17B13 a compelling therapeutic target for these conditions. Small molecule inhibitors of HSD17B13 are being developed to replicate the protective effects of these genetic variants.

Quantitative Data Summary of Representative HSD17B13 Inhibitors

The following table summarizes in vitro and in vivo data for representative HSD17B13 inhibitors. This data can be used as a reference for planning in vivo studies with novel inhibitors like this compound.

| Compound ID | In Vitro Potency (IC50) | Animal Model | Route of Administration | Dosing Regimen | Key In Vivo Findings | Reference |

| This compound | <0.1 µM (Estradiol) | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | MedChemExpress |

| BI-3231 | 1 nM (human HSD17B13), 13 nM (mouse HSD17B13) | Mouse, Rat | Intravenous, Oral | Single dose | Rapid plasma clearance, significant liver accumulation.[3][4][5][6] | Boehringer Ingelheim opnMe |

| Compound 32 | 2.5 nM | Mouse | Not Specified | Not Specified | Showed anti-MASH effects. | J Med Chem. 2025 |

| EP-037429 (prodrug of EP-036332) | Not Specified | Mouse | Not Specified | Not Specified | Hepatoprotective in acute and chronic liver injury models. | Enanta Pharmaceuticals |

Signaling Pathways and Experimental Workflows

HSD17B13 Signaling Pathway in NAFLD/NASH

HSD17B13 is involved in lipid metabolism and inflammation in the liver. Its expression is regulated by nuclear receptors like LXRα via SREBP-1c.[2] Inhibition of HSD17B13 is expected to modulate these pathways, leading to reduced steatosis and inflammation.

Experimental Workflow for In Vivo Efficacy Testing

A typical workflow for evaluating an HSD17B13 inhibitor in a preclinical model of NAFLD/NASH is outlined below.

Detailed Experimental Protocols

Animal Model Selection and NAFLD/NASH Induction

Objective: To induce a disease phenotype that mimics human NAFLD/NASH for efficacy testing of this compound.

Recommended Models:

-

Diet-Induced Obesity (DIO) Model:

-

Animals: Male C57BL/6J mice, 8-10 weeks old.

-

Diet: High-fat diet (HFD), typically 45% or 60% kcal from fat.

-

Duration: 12-16 weeks to induce steatosis and mild inflammation.

-

-

Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet Model:

-

Animals: Male C57BL/6J mice, 8-10 weeks old.

-

Diet: CDAA diet.

-

Duration: 6-8 weeks to induce steatohepatitis and fibrosis.

-

Formulation and Administration of this compound

Objective: To prepare and administer the inhibitor to the animal models.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water, or as determined by solubility studies)

-

Oral gavage needles

-

Animal scale

Protocol:

-

Formulation:

-

Determine the optimal vehicle for this compound based on its physicochemical properties.

-

Prepare a homogenous suspension or solution of the desired concentration. For example, for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL.

-

-

Dosing:

-

Route: Oral gavage is a common route for daily administration.

-

Frequency: Once or twice daily, depending on the pharmacokinetic profile of the compound.

-

Dosage: A dose-ranging study is recommended (e.g., 1, 3, 10, 30 mg/kg).

-

Procedure:

-

Weigh each animal to calculate the exact volume to be administered.

-

Administer the formulation or vehicle via oral gavage.

-

Monitor animals for any acute adverse effects.

-

-

Endpoint Analysis

Objective: To assess the efficacy of this compound in treating NAFLD/NASH.

1. Blood Chemistry:

-

Sample Collection: Collect blood via tail vein or cardiac puncture at the end of the study.

-

Parameters:

-

Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) for liver injury.

-

Triglycerides, total cholesterol.

-

2. Liver Histology:

-

Procedure:

-

Euthanize animals and perfuse the liver with saline.

-

Collect a lobe of the liver and fix in 10% neutral buffered formalin.

-

Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS).

-

Stain with Sirius Red for fibrosis.

-

-

Quantification: Histological scoring by a trained pathologist blinded to the treatment groups.

3. Hepatic Gene Expression Analysis (RT-qPCR):

-

Procedure:

-

Snap-freeze a portion of the liver in liquid nitrogen.

-

Extract total RNA.

-

Synthesize cDNA.

-

Perform quantitative PCR for genes related to:

-

Fibrosis: Col1a1, Timp1, Acta2

-

Inflammation: Tnf, Il6, Ccl2

-

Lipid Metabolism: Srebp1c, Fasn, Cd36

-

-

4. Hepatic Lipid Content:

-

Procedure:

-

Homogenize a pre-weighed piece of frozen liver.

-

Extract lipids using a suitable method (e.g., Folch method).

-

Quantify triglyceride and cholesterol content using commercially available kits.

-

Conclusion

While specific in vivo data for this compound is not yet in the public domain, the provided protocols and information based on other well-characterized HSD17B13 inhibitors offer a robust framework for researchers to design and execute preclinical efficacy studies. It is imperative to conduct thorough preliminary studies to determine the optimal formulation, dosage, and treatment regimen for this compound before embarking on large-scale efficacy trials.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hsd17B13-IN-90

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hsd17B13-IN-90 is a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13), an enzyme predominantly expressed in the liver and associated with lipid droplets.[1][2][3][4] HSD17B13 has emerged as a significant therapeutic target in the context of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][5] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including NASH, fibrosis, and hepatocellular carcinoma.[2][3][4] this compound, with an IC50 of less than 0.1 μM for Estradiol, serves as a valuable research tool for investigating the therapeutic potential of HSD17B13 inhibition.[6] These application notes provide detailed information on the solubility and formulation of this compound to facilitate its use in preclinical research.

Physicochemical Properties and Solubility Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes key properties and provides representative solubility data in common laboratory solvents.

| Property | Value | Reference |

| Molecular Weight | 457.37 g/mol | [6] |

| Molecular Formula | C₁₉H₁₂F₅N₃O₃S | [6] |

| CAS Number | 2848620-81-3 | [6] |

| IC50 (for Estradiol) | <0.1 μM | [6] |

| Appearance | Crystalline solid | |

| Storage Conditions | Store at -20°C for short-term, -80°C for long-term | [7] |

Solubility Profile of this compound

| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |

| DMSO | ≥ 50 | ≥ 109.32 | |

| Ethanol | ~10 | ~21.86 | May require warming to fully dissolve. |

| PBS (pH 7.4) | < 0.1 | < 0.22 | Practically insoluble in aqueous buffers. |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 | ≥ 5.47 | A suitable vehicle for in vivo studies.[7] |

| 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline | ≥ 5 | ≥ 10.93 | A common formulation for poorly soluble compounds. |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 3 | ≥ 6.56 | Alternative formulation to enhance aqueous solubility.[8] |

Note: The solubility data in Ethanol, PBS, and the mixed solvent systems are representative values based on typical characteristics of similar small molecules and should be experimentally verified. The DMSO and Corn Oil formulation data is based on a similar compound, HSD17B13-IN-9, and serves as a strong starting point for this compound.

HSD17B13 Signaling Pathway in NAFLD

The diagram below illustrates the role of HSD17B13 in the context of NAFLD pathogenesis. HSD17B13 expression is upregulated by the Liver X receptor-α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c).[1][2][5] The enzyme is localized to lipid droplets and is involved in retinol metabolism, converting retinol to retinaldehyde.[2] Inhibition of HSD17B13 is a therapeutic strategy being explored to prevent the progression of NAFLD.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for HSD17B13-IN-90 Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases. HSD17B13 is known to be involved in retinol and steroid metabolism.[1][4] Hsd17B13-IN-90 is a small molecule inhibitor developed to target the enzymatic activity of HSD17B13.

These application notes provide detailed protocols for robust and reliable assays to confirm the target engagement of this compound with its intended target, HSD17B13, in a cellular context. The described methodologies include the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and a Fluorescence Polarization (FP) assay.

HSD17B13 Signaling Pathway and Mechanism of Action

HSD17B13 is a key enzyme in the retinol metabolism pathway, catalyzing the conversion of retinol to retinaldehyde.[1][5] This enzymatic activity is dependent on the cofactor NAD+. The expression of HSD17B13 is regulated by the liver X receptor α (LXRα) and the sterol regulatory element-binding protein 1c (SREBP-1c).[1] Inhibition of HSD17B13 with small molecules like this compound is expected to mimic the protective effects of the naturally occurring loss-of-function variants.

Data Presentation

The following tables summarize key quantitative data related to HSD17B13.

Table 1: HSD17B13 Expression in Human Liver

| Condition | Relative HSD17B13 mRNA Expression (Fold Change vs. Normal) | Reference |

| Normal Liver | 1.0 | [5] |

| NASH Liver | 5.9 | [5] |

Table 2: Inhibitory Activity of Selected Compounds against HSD17B13

| Compound | IC50 (nM) vs. HSD17B13 (β-estradiol as substrate) | Reference |

| Compound 1 | ~1400 | |

| BI-3231 | single-digit nanomolar | [6] |

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[7][8]

Materials:

-

Liver cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody specific for HSD17B13

-

Secondary antibody conjugated to HRP (for Western Blot)

-

AlphaLISA® immunoassay kit (optional, for higher throughput)

-

PCR tubes or 96-well plates

-

Thermal cycler

-

Centrifuge

-

Western blotting equipment or plate reader for AlphaLISA®

Protocol:

-

Cell Culture: Culture HepG2 cells to ~80-90% confluency.

-

Compound Treatment:

-

Harvest and resuspend cells in culture medium.

-

Aliquot cells into PCR tubes or a 96-well plate.

-

Treat cells with varying concentrations of this compound or DMSO for 1-2 hours at 37°C.

-

-

Heat Challenge:

-

Place the tubes/plate in a thermal cycler.

-

Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments).

-

Include a non-heated control.

-

-

Cell Lysis:

-

Immediately after heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Sample Analysis:

-

Carefully collect the supernatant containing the soluble proteins.

-

Western Blot:

-

Determine protein concentration of the soluble fraction.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against HSD17B13, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

-

AlphaLISA® (optional):

-

Follow the manufacturer's protocol to quantify the amount of soluble HSD17B13.

-

-

-

Data Analysis:

-

Quantify the band intensities (Western Blot) or AlphaLISA® signal at each temperature for both treated and untreated samples.

-

Plot the percentage of soluble HSD17B13 as a function of temperature to generate melting curves.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

NanoBRET™ Target Engagement Intracellular Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[9][10]

Materials:

-

HEK293 cells (or other suitable cell line)

-

HSD17B13-NanoLuc® fusion vector

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

White, non-binding surface 96-well plates

-

This compound

-

NanoBRET™ tracer for HSD17B13 (requires custom synthesis or a suitable commercial alternative)

-

NanoBRET™ Nano-Glo® Substrate

-

Extracellular NanoLuc® Inhibitor

-

Luminometer capable of measuring donor and acceptor wavelengths

Protocol:

-

Transfection:

-

Co-transfect HEK293 cells with the HSD17B13-NanoLuc® fusion vector and a control vector according to the manufacturer's protocol.

-

-

Cell Plating:

-

24 hours post-transfection, harvest and plate the cells in a white 96-well plate at an appropriate density.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of this compound in Opti-MEM™.

-

Add the compound dilutions to the wells.

-

Add the NanoBRET™ tracer to all wells at a predetermined optimal concentration.

-

-

Incubation:

-

Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

-

Signal Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix.

-

Add the substrate mix to all wells.

-

Read the plate within 10 minutes on a luminometer equipped with 460nm (donor) and 610nm (acceptor) filters.

-

-

Data Analysis:

-

Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Normalize the data to the vehicle control.

-

Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Fluorescence Polarization (FP) Assay for this compound Binding

This biochemical assay measures the binding of a small molecule inhibitor to its target protein by detecting changes in the polarization of fluorescent light.

Materials:

-

Purified recombinant HSD17B13 protein

-

Fluorescently labeled tracer molecule that binds to HSD17B13 (e.g., a fluorescently tagged known ligand or a custom-synthesized probe)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

NAD+

-

Black, low-volume 384-well plates

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Assay Setup:

-

Add assay buffer to all wells of a 384-well plate.

-

Add the fluorescent tracer to all wells at a final concentration typically below its Kd for HSD17B13.

-

Add purified HSD17B13 protein to all wells except for the "tracer only" controls.

-

Add NAD+ to all wells, as inhibitor binding may be dependent on its presence.

-

Add serial dilutions of this compound to the appropriate wells. Include vehicle control wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

The binding of the tracer to HSD17B13 will result in a high polarization value, while the free tracer will have a low polarization.

-

Competition with this compound will displace the tracer, leading to a decrease in polarization.

-

Calculate the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

Troubleshooting

CETSA:

-

No thermal shift observed: The inhibitor may not be cell-permeable, or the binding affinity may be too low to induce a detectable thermal stabilization. Consider increasing the inhibitor concentration or incubation time.

-

High background signal: Optimize the antibody concentration and washing steps in the Western blot protocol. For AlphaLISA®, ensure proper bead handling and buffer composition.

NanoBRET™:

-

Low BRET signal: Optimize the transfection efficiency and the tracer concentration. Ensure the NanoLuc® fusion protein is expressed and active.

-

High background: Use the Extracellular NanoLuc® Inhibitor to quench any signal from non-internalized fusion protein.

Fluorescence Polarization:

-

Small assay window: The molecular weight difference between the free and bound tracer may be insufficient. Consider using a smaller fluorescent probe or a larger protein construct.

-

High variability: Ensure thorough mixing and accurate pipetting. Use non-binding surface plates to prevent adsorption of the tracer.

These detailed protocols and application notes provide a comprehensive guide for researchers to effectively assess the target engagement of this compound, a critical step in the development of novel therapeutics for liver diseases.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]

- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

Application Note: A Robust LC-MS/MS Method for the Quantification of Hsd17B13-IN-90 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Hsd17B13-IN-90, a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13), in human plasma. HSD17B13 is a key therapeutic target in the study of nonalcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range, making it suitable for pharmacokinetic and drug metabolism studies in drug development.

Introduction

17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases, including NAFLD and NASH.[2] This has positioned HSD17B13 as a promising therapeutic target for these conditions. This compound is a small molecule inhibitor of HSD17B13 with a reported IC50 of <0.1 μM.[3] To facilitate preclinical and clinical development of this compound, a reliable bioanalytical method is required to accurately measure its concentration in biological matrices. This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a technique renowned for its sensitivity and specificity in quantitative bioanalysis.[4]

HSD17B13 Signaling and Therapeutic Rationale

HSD17B13 is localized to the surface of lipid droplets within hepatocytes. Its enzymatic activity is implicated in lipid metabolism and the progression of liver steatosis to more severe inflammatory states like NASH. Inhibition of HSD17B13 is a therapeutic strategy aimed at mimicking the protective effects observed in individuals with natural loss-of-function genetic variants, thereby halting the progression of liver disease.

Caption: Role of HSD17B13 in liver pathophysiology and its inhibition by this compound.

Experimental Protocol

This protocol is designed for researchers and scientists in drug development. It provides a comprehensive workflow for sample preparation and LC-MS/MS analysis.

Materials and Reagents

-

Analytes: this compound (MW: 457.37 g/mol )[3], Hsd17B13-IN-9 (Internal Standard, MW: 430.44 g/mol )[5]

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid (99%)

-

Matrix: Blank human plasma (K2-EDTA)

-

Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS), Hsd17B13-IN-9, in methanol to prepare 1 mg/mL stock solutions.

-

Intermediate Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile/water (v/v) to create working solutions for calibration standards and quality controls (QCs).

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex mix for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.

-

Inject 5 µL into the LC-MS/MS system.

Experimental Workflow Diagram

Caption: Bioanalytical workflow for this compound quantification in plasma.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry systems.

Table 1: Liquid Chromatography Conditions

| Parameter | Value |

| UHPLC System | Standard High-Performance System |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Gradient | 10% B to 95% B over 2.5 min, hold 1 min, re-equilibrate |

| Run Time | ~5 minutes |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Ion Spray Voltage | 5500 V |

| Source Temp. | 500°C |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Nitrogen |

Table 3: MRM Transitions and Parameters

Note: These are proposed transitions based on the molecular weights. Optimal collision energies (CE) and declustering potentials (DP) must be determined experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (V) |

| This compound | 458.4 | 255.1 (Quantifier) | 150 | 80 | 35 |

| 458.4 | 145.0 (Qualifier) | 150 | 80 | 45 | |